Diphyllin acetyl apioside

anti-proliferative melanoma structure-activity relationship

Diphyllin acetyl apioside is a semi-synthetic/naturally occurring acetylated glycoside of the arylnaphthalene lignan diphyllin, formally designated as 4-O-(5''-O-acetyl)-(β-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone (C₂₈H₂₆O₁₂, MW 554.5). Originally isolated from Haplophyllum buxbaumii and subsequently identified in H.

Molecular Formula C28H26O12
Molecular Weight 554.5 g/mol
CAS No. 111647-42-8
Cat. No. B040179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphyllin acetyl apioside
CAS111647-42-8
Synonyms4-O-(5''-O-acetyl)-(beta-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone
diphyllin acetyl apioside
Molecular FormulaC28H26O12
Molecular Weight554.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1(COC(C1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O
InChIInChI=1S/C28H26O12/c1-13(29)36-10-28(32)11-37-27(25(28)30)40-24-16-8-20(34-3)19(33-2)7-15(16)22(23-17(24)9-35-26(23)31)14-4-5-18-21(6-14)39-12-38-18/h4-8,25,27,30,32H,9-12H2,1-3H3/t25-,27?,28+/m0/s1
InChIKeyUOOSHUGMIURKRC-KXPDKNHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphyllin Acetyl Apioside (CAS 111647-42-8): A Structurally Differentiated Arylnaphthalene Lignan Glycoside for Targeted Anti-Proliferative and Anti-Inflammatory Research


Diphyllin acetyl apioside is a semi-synthetic/naturally occurring acetylated glycoside of the arylnaphthalene lignan diphyllin, formally designated as 4-O-(5''-O-acetyl)-(β-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone (C₂₈H₂₆O₁₂, MW 554.5) [1]. Originally isolated from Haplophyllum buxbaumii and subsequently identified in H. hispanicum and Justicia procumbens, the compound belongs to a class of podophyllotoxin-related lignans characterized by a tetracyclic arylnaphthalene lactone core that has been decorated with an acetylated apiose sugar moiety at the C-4 position [2]. This singular structural feature—the acetyl ester on the unusual branched pentose apiose—distinguishes it immediately from the parent diphyllin (no sugar), from the non-acetylated diphyllin apioside, and from other common diphyllin glycosides (e.g., glucosides, galactosides), and has been shown to produce measurable shifts in both potency and selectivity in head-to-head studies [3].

Why Diphyllin Acetyl Apioside Cannot Be Replaced by Diphyllin, Diphyllin Apioside, or Justicidin B in Quantitative Pharmacology


Although diphyllin acetyl apioside shares the arylnaphthalene lactone scaffold with several well-studied analogs—including diphyllin, justicidin B, diphyllin methyl ether, and the non-acetylated diphyllin apioside—the acetylation of the apiose sugar at the 5''-OH position introduces a decisive physicochemical and pharmacodynamic inflection point [1]. Direct comparative studies in human melanoma A375 cells have shown that this single acetyl modification approximately halves the GI₅₀ relative to diphyllin apioside (0.39 μM vs. 0.84 μM) while simultaneously increasing selectivity against normal human dermal fibroblasts by more than twofold (7.7-fold vs. 3.5-fold) [1]. In parallel, the compound has been identified as the principal 5-lipoxygenase (5-LOX) inhibitor within Haplophyllum hispanicum extracts—a functional attribute not shared equally by co-occurring lignans—and was demonstrated to be the most active topical anti-inflammatory agent in the acute TPA-induced ear edema model when directly compared with tuberculatin [2][3]. Consequently, interchange with a structurally related but functionally distinct analog introduces uncontrolled variability in potency, selectivity, and mechanism readout that cannot be corrected by simple dose adjustment.

Diphyllin Acetyl Apioside: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Anti-Proliferative Potency in A375 Human Melanoma Cells: 4.4-Fold Improvement Over Justicidin B and 2.2-Fold Over Diphyllin Apioside

In a systematic structure-activity relationship (SAR) study, diphyllin acetyl apioside exhibited a GI₅₀ of 0.39 μM against A375 human melanoma cells at 48 h, representing the most potent compound in the tested set. This value reflects a 4.4-fold lower GI₅₀ than justicidin B (1.70 μM), a 9.4-fold lower GI₅₀ than diphyllin methyl ether (3.66 μM), and a 2.2-fold lower GI₅₀ than the non-acetylated glycoside diphyllin apioside (0.84 μM) [1]. The data demonstrate that acetylation of the apiose sugar at the 5'' position reduces the GI₅₀ by approximately half relative to the parent glycoside, confirming that the acetyl group is not a passive structural element but a direct driver of enhanced anti-proliferative potency [1].

anti-proliferative melanoma structure-activity relationship

Selectivity for Cancer Cells Over Normal Human Dermal Fibroblasts: 7.7-Fold Window and 2.2-Fold Improvement Over Diphyllin Apioside

When tested against adult human dermal fibroblasts (HDF-a) as a normal-cell comparator, diphyllin acetyl apioside exhibited a GI₅₀ of 3 μM, yielding a selectivity index (normal-cell GI₅₀ / A375 melanoma GI₅₀) of 7.7-fold [1]. This selectivity window markedly exceeds that of diphyllin apioside (GI₅₀ in HDF-a = 3 μM; selectivity = 3.5-fold), demonstrating that the acetyl modification improves discrimination between malignant and normal cells by a factor of approximately 2.2× [1]. Notably, the selectivity of diphyllin acetyl apioside (7.7-fold) approaches that of justicidin B (10-fold; GI₅₀ in HDF-a = 17 μM), despite the latter being approximately 4.4-fold less potent against melanoma cells, indicating that potency and selectivity are independently tunable and that the acetyl-apioside substitution achieves a favorable balance of both attributes [1].

selectivity fibroblast toxicity therapeutic window

MDR1/P-Glycoprotein-Independent Cytotoxicity in Sk-Mel-5 Melanoma Cells: GI₅₀ Stable at 0.040–0.045 μM Regardless of Pgp Inhibition

In Sk-Mel-5 human melanoma cells co-incubated with or without the MDR1/P-glycoprotein (Pgp) inhibitor verapamil (2.3 μM), diphyllin acetyl apioside maintained an essentially unchanged GI₅₀ (0.045 ± 0.008 μM without verapamil vs. 0.040 ± 0.015 μM with verapamil; n = 3), indicating that the compound is not a substrate for Pgp-mediated drug efflux [1]. By contrast, the positive control vincristine—a known Pgp substrate—showed a 6.9-fold reduction in GI₅₀ upon Pgp inhibition (1.04 ± 0.90 nM vs. 0.15 ± 0.02 nM; p < 0.01) [1]. Diphyllin apioside exhibited the same Pgp-independent profile (GI₅₀ = 0.050 ± 0.016 μM vs. 0.046 ± 0.045 μM), confirming that the glycosylated diphyllin series as a class circumvents MDR1-mediated resistance, while diphyllin methyl ether and justicidin B also showed no verapamil sensitization [1]. The acetyl-apioside derivative's nM-range potency (45 nM) in Sk-Mel-5 cells exceeds that in A375 cells (390 nM), suggesting melanoma-subtype-specific potency that may be exploitable in targeted discovery programs [1].

multidrug resistance P-glycoprotein MDR1 Sk-Mel-5

Topical Anti-Inflammatory Activity in Acute TPA-Induced Mouse Ear Edema: Most Active Arylnaphthalene Lignan with an ID₅₀ of 0.27 μmol/ear vs. Tuberculatin

In the acute 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model—a standard preclinical test for topical anti-inflammatory agents—diphyllin acetyl apioside was identified as the most active compound among the arylnaphthalene lignans isolated from Haplophyllum hispanicum, with an ID₅₀ of 0.27 μmol/ear [1]. In a direct isolation-based comparison, tuberculatin, a structurally related arylnaphthalene lignan co-isolated from the same active fractions, was less active than diphyllin acetyl apioside in suppressing acute TPA-induced edema, although a specific ID₅₀ for tuberculatin was not numerically reported in the same study [1]. The methanolic extract of H. hispanicum also showed activity against oxazolone-induced contact-delayed hypersensitivity, but diphyllin acetyl apioside was specifically responsible for the acute anti-edema effect [1]. The anti-inflammatory mechanism was subsequently attributed to 5-lipoxygenase (5-LOX) inhibition [2].

topical anti-inflammatory TPA edema mouse ear model tuberculatin

5-Lipoxygenase (5-LOX) Inhibition: Principal Pharmacologically Active Lignan in Haplophyllum hispanicum with Complete Inhibition at 50 μM

Diphyllin acetyl apioside was identified by HPLC-DAD-guided bioactivity fractionation as the main lignan responsible for the 5-lipoxygenase (5-LOX) inhibitory activity of Haplophyllum hispanicum methanolic extracts [1]. In functional assays using rat peritoneal polymorphonuclear leukocytes (PMNs), the compound completely inhibited 5-LOX enzyme activity at a concentration of 50 μM, as reported in the primary literature [1]. Within the same experimental framework, the compound also reduced thromboxane B₂ (TxB₂) production to levels comparable to those of unstimulated platelets at this concentration, indicating a dual modulatory effect on arachidonic acid metabolism [1]. While explicit IC₅₀ values for the isolated compound against recombinant 5-LOX were not available in the retrieved full-text sources—requiring confirmation from the original Planta Medica communication—the designation of diphyllin acetyl apioside as the principal 5-LOX inhibitory lignan in the extract distinguishes it from co-occurring arylnaphthalene lignans that lacked this activity [1]. This contrasts with the broader diphyllin class, where V-ATPase inhibition is the dominant reported mechanism rather than 5-LOX [2].

5-lipoxygenase 5-LOX leukotriene anti-inflammatory mechanism

Where Diphyllin Acetyl Apioside Delivers Verifiable Scientific Value: Evidence-Backed Application Scenarios


Human Melanoma Drug Discovery Programs Requiring Sub-Micromolar Potency and Defined Selectivity Margins

Diphyllin acetyl apioside is the most potent compound in the justicidin B/diphyllin series against A375 melanoma cells (GI₅₀ = 0.39 μM), with a 7.7-fold selectivity window over normal fibroblasts [1]. For drug discovery teams screening arylnaphthalene lignans against melanoma, this compound provides the highest anti-proliferative potency while retaining a quantifiable safety margin—a combination not achieved by diphyllin apioside (lower potency and lower selectivity) or justicidin B (higher selectivity but 4.4-fold lower potency) [1]. The compound additionally induces only late apoptosis (Annexin V-positive/PI-positive) rather than mixed early/late apoptosis, offering a mechanistically cleaner apoptotic readout for pathway dissection studies [1].

Multidrug-Resistant (MDR1/Pgp-Overexpressing) Cancer Model Studies Where Efflux Transporter Artifacts Must Be Excluded

In Sk-Mel-5 melanoma cells, diphyllin acetyl apioside exhibits a GI₅₀ of 45 nM that is unaffected by the Pgp inhibitor verapamil, confirming that the compound is not a substrate for MDR1-mediated efflux [1]. This property makes it a suitable tool compound for laboratories studying drug-resistant cancer phenotypes, where conventional agents such as vincristine show artifactual sensitization upon Pgp blockade. The compound can serve as a Pgp-independent reference standard in co-treatment assays designed to evaluate candidate MDR1 substrates or inhibitors [1].

Topical Dermatological Inflammation Models Targeting the 5-LOX/Leukotriene Pathway

Diphyllin acetyl apioside is the most active topical anti-inflammatory arylnaphthalene lignan in the TPA-induced mouse ear edema model (ID₅₀ = 0.27 μmol/ear), outperforming the co-isolated lignan tuberculatin [1]. Its mechanism of action has been traced specifically to 5-lipoxygenase inhibition [2], distinguishing it from the broader diphyllin family that primarily targets V-ATPase. For investigators studying leukotriene-driven skin inflammation (psoriasis, contact dermatitis), this compound offers a plant-derived small-molecule probe with a defined enzymatic target, a quantifiable in vivo potency benchmark, and a mechanism orthogonal to COX inhibition [1][2].

Structure-Activity Relationship (SAR) Campaigns Exploring Glycosylation and Acylation Effects on Arylnaphthalene Lignan Pharmacology

Diphyllin acetyl apioside serves as a critical SAR reference point demonstrating that 5''-O-acetylation of the apiose sugar moiety yields a ~2× improvement in both anti-proliferative potency and cancer-cell selectivity relative to the non-acetylated diphyllin apioside [1]. This quantitative structure-activity inflection enables medicinal chemistry teams to benchmark novel synthetic diphyllin derivatives against a naturally occurring acetyl-glycoside, providing a validated baseline for further optimization of sugar substituents, acyl group variation, or linker engineering [1]. The compound's caspase-3/7 activation profile and Bax/Bcl-2 modulation data offer additional mechanistic endpoints for SAR triaging [1].

Quote Request

Request a Quote for Diphyllin acetyl apioside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.